molecular formula C19H30N2O3 B6992938 N-(3,3-dimethoxybutyl)-4-(piperidin-1-ylmethyl)benzamide

N-(3,3-dimethoxybutyl)-4-(piperidin-1-ylmethyl)benzamide

Cat. No.: B6992938
M. Wt: 334.5 g/mol
InChI Key: VYCRYDUCZMJNFR-UHFFFAOYSA-N
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Description

N-(3,3-dimethoxybutyl)-4-(piperidin-1-ylmethyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with a piperidin-1-ylmethyl group and a 3,3-dimethoxybutyl side chain. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.

Properties

IUPAC Name

N-(3,3-dimethoxybutyl)-4-(piperidin-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3/c1-19(23-2,24-3)11-12-20-18(22)17-9-7-16(8-10-17)15-21-13-5-4-6-14-21/h7-10H,4-6,11-15H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCRYDUCZMJNFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC(=O)C1=CC=C(C=C1)CN2CCCCC2)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethoxybutyl)-4-(piperidin-1-ylmethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the Piperidin-1-ylmethyl Group: The piperidin-1-ylmethyl group can be introduced via a nucleophilic substitution reaction, where piperidine reacts with a suitable benzyl halide derivative.

    Attachment of the 3,3-Dimethoxybutyl Side Chain: The final step involves the alkylation of the benzamide core with 3,3-dimethoxybutyl bromide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethoxybutyl)-4-(piperidin-1-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidin-1-ylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable leaving group.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-(3,3-dimethoxybutyl)-4-(piperidin-1-ylmethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a ligand for specific receptors.

    Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3,3-dimethoxybutyl)-4-(piperidin-1-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,3-dimethoxypropyl)-4-(piperidin-1-ylmethyl)benzamide
  • N-(3,3-dimethoxybutyl)-4-(morpholin-1-ylmethyl)benzamide
  • N-(3,3-dimethoxybutyl)-4-(pyrrolidin-1-ylmethyl)benzamide

Uniqueness

N-(3,3-dimethoxybutyl)-4-(piperidin-1-ylmethyl)benzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable tool in various research applications, distinguishing it from other similar compounds.

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